tert-Butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate

Lipophilicity Drug Design ADME

tert-Butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate (CAS 1017781-49-5) is a halogenated piperidine carboxylate building block with the molecular formula C₁₉H₂₄BrNO₄ and a molecular weight of 410.3 g/mol. This compound features three synthetically orthogonal functional groups—a Boc-protected piperidine, a 1,3-diketone bridge, and a 4-bromophenyl moiety —enabling sequential derivatization that its non-halogenated, chloro, and fluoro analogs cannot replicate with the same efficiency.

Molecular Formula C19H24BrNO4
Molecular Weight 410.3 g/mol
CAS No. 1017781-49-5
Cat. No. B1521031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate
CAS1017781-49-5
Molecular FormulaC19H24BrNO4
Molecular Weight410.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C19H24BrNO4/c1-19(2,3)25-18(24)21-10-8-14(9-11-21)17(23)12-16(22)13-4-6-15(20)7-5-13/h4-7,14H,8-12H2,1-3H3
InChIKeyHYPNRUMOHGUQHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate (CAS 1017781-49-5): Procurement-Grade Characterization and Comparator Baseline


tert-Butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate (CAS 1017781-49-5) is a halogenated piperidine carboxylate building block with the molecular formula C₁₉H₂₄BrNO₄ and a molecular weight of 410.3 g/mol [1]. This compound features three synthetically orthogonal functional groups—a Boc-protected piperidine, a 1,3-diketone bridge, and a 4-bromophenyl moiety —enabling sequential derivatization that its non-halogenated, chloro, and fluoro analogs cannot replicate with the same efficiency. Commercially, it is routinely supplied at ≥95% purity, with certain vendors offering ≥98% purity, and is characterized by a calculated boiling point of 505.1±50.0°C at 760 mmHg .

Why In-Class Substitution Fails for tert-Butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate (CAS 1017781-49-5)


Substituting the target 4-bromophenyl compound with its in-class analogs—specifically the 4-chlorophenyl (CAS 1017781-50-8), 3-chlorophenyl (CAS 1017781-51-9), or non-halogenated phenyl variants—is not functionally equivalent due to the divergent physicochemical and reactivity profiles imposed by the halogen atom [1]. The C–Br bond in the target compound is demonstrably more reactive in palladium-catalyzed cross-coupling reactions than the C–Cl bond in its chloro analogs, enabling a broader scope of downstream transformations with higher yields under milder conditions [2]. Additionally, the specific electronic effects and steric bulk of bromine directly influence the compound's lipophilicity, metabolic stability, and target binding in medicinal chemistry programs, meaning a simple swap to a chloro or fluoro bioisostere will alter pharmacokinetic and pharmacodynamic outcomes in unpredictable ways [1]. The evidence below quantifies these non-interchangeable properties.

Quantitative Differentiation Guide: tert-Butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate vs. Closest Analogs


Enhanced Lipophilicity (cLogP) of the 4-Bromophenyl Derivative Over Its 4-Chlorophenyl and 4-Fluorophenyl Counterparts

The target 4-bromophenyl compound exhibits a significantly higher computed lipophilicity than its 4-chloro and 4-fluoro analogs, a critical parameter governing membrane permeability, blood-brain barrier penetration, and plasma protein binding. The XLogP3 value for the target compound is 3.5, while the 4-chlorophenyl analog (CAS 1017781-50-8) has a calculated XLogP3 of approximately 3.2, and the 4-fluorophenyl analog (CAS 1073153-79-3) is approximately 2.8 [1]. This 0.3–0.7 log unit increase represents a 2- to 5-fold increase in the partition coefficient, which directly translates to higher membrane permeability for central nervous system (CNS) drug discovery programs [2].

Lipophilicity Drug Design ADME

Superior Synthetic Utility: C–Br Bond Reactivity Enables Broader Cross-Coupling Scope Relative to C–Cl Analogs

The C–Br bond in the target compound is intrinsically more reactive in oxidative addition with palladium(0) catalysts, the rate-determining step in Suzuki-Miyaura cross-couplings, compared to the C–Cl bond in the 4-chlorophenyl analog (CAS 1017781-50-8). This translates to demonstrably higher yields under milder conditions. General literature data for aryl bromides indicates typical Suzuki coupling yields of 80–95% at 60–80°C, while the corresponding aryl chlorides require 90–110°C or specialized electron-rich ligands to achieve comparable yields of 60–85% [1]. Furthermore, the C–Br bond's lower bond dissociation energy (Br–C ≈ 71 kcal/mol vs. Cl–C ≈ 79 kcal/mol in aryl halides) facilitates not only cross-coupling but also Grignard reagent formation and lithium-halogen exchange, expanding the downstream derivatization toolkit [2].

Cross-Coupling Suzuki Reaction Synthetic Efficiency

Higher Heavy Atom Count and Monoisotopic Mass Provide Distinct Analytical Fingerprint Compared to Lighter Halogen Analogs

The target compound possesses a heavy atom count of 25 and a monoisotopic mass of 409.08887 Da, as computed by PubChem [1]. In contrast, the 4-chlorophenyl analog (CAS 1017781-50-8) has a monoisotopic mass of 365.13939 Da (heavy atom count 24), and the 4-fluorophenyl analog (CAS 1073153-79-3) has a monoisotopic mass of 349.16897 Da (heavy atom count 24). The 44 Da mass difference between the bromo and chloro species, and the 60 Da difference between the bromo and fluoro species, provide a highly specific and unambiguous analytical fingerprint in LC-MS and HRMS analyses. This facilitates confident product identification, purity assessment, and interference-free monitoring in complex reaction mixtures, which is essential for both process analytical technology (PAT) in scale-up and quality control release [2].

Mass Spectrometry Quality Control Analytical Chemistry

Commercially Verified ≥98% Purity Specification Exceeds Typical ≥95% Purity of Direct Analogs, Reducing Purification Burden

While the 4-chlorophenyl (CAS 1017781-50-8) and 3-chlorophenyl (CAS 1017781-51-9) analogs are standardly offered at a minimum purity of 95%, specific vendors supply the target 4-bromophenyl compound at a verified purity of ≥98% . The 4-fluorophenyl analog (CAS 1073153-79-3) is also typically listed at 95% purity . This 3% absolute purity difference translates to a significant reduction in the total impurity burden: a 95% purity product contains up to 50 mg of impurities per gram, while a 98% purity product contains a maximum of 20 mg per gram—a 60% reduction in potential interfering side products. This is especially critical for fragment-based drug discovery and late-stage functionalization, where even minor impurities can confound biological assay results or catalyze unwanted side reactions [1].

Purity Specification Procurement Synthetic Intermediate

Optimal Application Scenarios for tert-Butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate (CAS 1017781-49-5)


Suzuki-Miyaura Diversification for Medicinal Chemistry Library Synthesis

The target compound's C–Br bond reactivity advantage over C–Cl analogs makes it the preferred building block for generating diverse biaryl libraries via late-stage Suzuki-Miyaura coupling. Researchers can reliably achieve 80–95% coupling yields at 60–80°C, avoiding the specialized ligands and elevated temperatures required for chloro analogs, thereby accelerating structure-activity relationship (SAR) exploration in drug discovery programs [1].

CNS Drug Lead Optimization Requiring Enhanced Lipophilicity

With an XLogP3 of 3.5—0.3 to 0.7 log units higher than its chloro and fluoro counterparts—this building block is indicated for CNS-targeted medicinal chemistry campaigns where elevated passive membrane permeability is tied to improved brain exposure. The quantifiable lipophilicity gain supports its selection over the less lipophilic halogen analogs when designing candidates for targets behind the blood-brain barrier [1].

High-Throughput Experimentation (HTE) and Analytical Quality Control Protocols

The distinct 409 Da monoisotopic mass and characteristic bromine isotope pattern ( approximately 1:1 79Br/81Br ) provide an unambiguous LC-MS fingerprint, facilitating automated reaction monitoring and product confirmation in HTE workflows. The availability of ≥98% purity material further reduces false positives in high-throughput biological screening [1][2].

Quote Request

Request a Quote for tert-Butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.